molecular formula C16H13F2N3OS B2581185 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2034343-95-6

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2581185
CAS No.: 2034343-95-6
M. Wt: 333.36
InChI Key: AHYOSSNUXDSJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide (CAS No: 1448037-68-0) is a synthetic small molecule with the molecular formula C16H13F2N3OS and a molecular weight of 333.36 g/mol. This benzamide derivative is a valuable research compound primarily investigated for its role as a CRAC (Calcium Release-Activated Calcium) channel inhibitor . The structural architecture of this molecule incorporates a 2,6-difluorobenzamide group linked to a pyrazole-thiophene ethyl chain, making it a prominent subject of study in immunology and oncology research. Researchers utilize this compound extensively to investigate calcium signaling pathways in immune cells and their implications in inflammatory and immune-related disorders . Its potential application extends to the study of various disease models, including allergic conditions, atopic eczema, and T-cell mediated immune responses, providing crucial insights into cellular activation mechanisms . The compound represents an important chemical tool for elucidating CRAC channel function and exploring novel therapeutic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material with appropriate safety precautions in a controlled laboratory environment. Researchers should consult relevant safety data sheets and implement proper personal protective equipment during experimentation.

Properties

IUPAC Name

2,6-difluoro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-4-1-5-12(18)15(11)16(22)19-10-13(14-6-2-9-23-14)21-8-3-7-20-21/h1-9,13H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYOSSNUXDSJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common approach is to start with 2,6-difluorobenzoic acid, which undergoes amide formation with an appropriate amine derivative containing the pyrazole and thiophene groups. This process often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like SnCl2 (tin(II) chloride) can be employed for reduction.

    Substitution: Nucleophilic substitution can be carried out using reagents like NaH (sodium hydride) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atoms could introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

(a) GSK7975A (2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide)
  • Structural Differences : While both compounds share the 2,6-difluorobenzamide core, GSK7975A substitutes the ethylamine side chain with a pyrazole linked to a 4-hydroxy-2-(trifluoromethyl)benzyl group.
  • Synthesis : GSK7975A is synthesized via catalytic hydrogenation of a benzyl-protated intermediate using Pd/C under H₂ . This contrasts with the target compound, which likely requires coupling of a pre-functionalized ethylamine intermediate.
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structural Differences : Rip-B lacks fluorination on the benzamide and features a 3,4-dimethoxyphenethylamine side chain.
  • Synthesis : Synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine, yielding 80% efficiency .
  • Thermal Properties : Melting point = 90°C, suggesting higher crystallinity compared to fluorinated analogues .

Thiophene-Containing Analogues

(a) N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15)
  • Structural Differences: Incorporates a thiophenemethylthio group instead of a thiophenylethyl group. The pyridine-cyano substituent may enhance π-π stacking interactions.
(b) EP 3 532 474 B1 Derivatives
  • Structural Differences : European Patent compounds feature fused triazolo-thiazole or oxazepine rings attached to the benzamide core, with trifluoromethyl and fluoro substituents.
  • Pharmacological Relevance : These derivatives are optimized for high metabolic stability and CNS penetration, relevant to neuropharmacology .

Pyrazole-Functionalized Analogues

(a) Dual Orexin Receptor Antagonist (Suzuki et al., 2015)
  • Structural Differences : Contains a triazolyl group and fluoro-pyridine instead of thiophene.
  • Pharmacology: Demonstrates nanomolar affinity for orexin receptors, highlighting the role of pyrazole in receptor modulation .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Synthesis Yield (%) Reported Applications Reference
Target Compound 2,6-Difluorobenzamide Pyrazole, thiophenylethyl N/A Hypothesized receptor antagonism
GSK7975A 2,6-Difluorobenzamide Pyrazole, 4-hydroxy-2-(CF₃)benzyl High (exact yield unspecified) Pharmaceutical research
Rip-B Benzamide 3,4-Dimethoxyphenethyl 80 Model compound for crystallization
Compound 15 () Benzamide Thiophenemethylthio, pyridine-cyano N/A Cancer/viral infection therapy
EP 3 532 474 B1 Derivatives Benzamide Fused triazolo-heterocycles, trifluoromethyl N/A Neuropharmacology

Key Observations

Fluorination Impact: The 2,6-difluoro substitution on the benzamide core (target compound and GSK7975A) likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like Rip-B .

Heterocycle Role : Pyrazole and thiophene groups contribute to diverse binding modes—pyrazole for hydrogen bonding (e.g., orexin antagonists) and thiophene for hydrophobic interactions .

Synthetic Challenges : Functionalization of the ethylamine side chain (as in the target compound) may require multi-step protocols, contrasting with simpler benzoyl chloride couplings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via a two-step approach:

Nucleophilic substitution : React 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine with 2,6-difluorobenzoyl chloride in anhydrous pyridine under nitrogen. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from methanol to achieve >95% purity.

  • Key Parameters : Control reaction temperature (0–5°C during acylation) to minimize side reactions. Optimize stoichiometry (1:1.05 amine:acyl chloride) for maximal yield (~75–80%) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, thiophene protons appear at δ 6.8–7.4 ppm, while pyrazole protons resonate at δ 7.5–8.1 ppm. Fluorine atoms induce splitting in adjacent protons .
  • IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
    • Crystallography : Use single-crystal X-ray diffraction (SHELX suite ). Refinement reveals intermolecular interactions (e.g., N-H···N hydrogen bonds) stabilizing the crystal lattice. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR data caused by dynamic processes (e.g., tautomerism in the pyrazole ring)?

  • Approach :

  • Variable-temperature NMR : Conduct experiments at 25°C to –40°C to slow tautomerization. Observe coalescence of pyrazole proton signals at low temperatures .
  • DFT Calculations : Compare computed chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomers .
    • Case Study : In analogous compounds, pyrazole tautomerism leads to δ shifts of ~0.3 ppm. Assigning tautomers requires integrating experimental and computational data .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

  • Methodology :

Analog Synthesis : Modify the thiophene (e.g., 3-substituted thiophene) or pyrazole (e.g., 4-fluoro substitution) moieties.

In Vitro Assays : Test orexin receptor binding (IC₅₀ via competitive radioligand assays ).

  • Example : In dual orexin receptor antagonists, fluorination at the benzamide ring improves metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.7 hours in rat liver microsomes) .

Q. What computational tools are effective for predicting binding modes of this compound with target proteins (e.g., orexin receptors)?

  • Docking Workflow :

Protein Preparation : Retrieve orexin receptor structure (PDB: 6TO4), optimize hydrogen bonds, and assign charges (AMBER force field).

Ligand Docking : Use AutoDock Vina with flexible side chains. Validate poses via MD simulations (100 ns, GROMACS) .

  • Key Insight : The thiophene ring engages in π-π stacking with Tyr³¹⁸, while the benzamide carbonyl forms hydrogen bonds with Gln¹⁰³ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.